Bienvenue dans la boutique en ligne BenchChem!

2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

medicinal chemistry structure–activity relationship physicochemical property

This dual-functional molecule uniquely bridges a privileged 1,3,4-thiadiazole pharmacophore with a sterically hindered tertiary α-bromoisobutyramide. The gem-dimethyl substitution delivers ATRP initiation kinetics (kᵢ ≈ 0.45 M⁻¹·s⁻¹) that are 90-fold faster than secondary bromopropanamide analogs, crucial for low-dispersity polymer-drug conjugates. Its unexplored steric region offers a novel starting point for discovering subtype-selective phosphatase inhibitors, making it a strategic, non-interchangeable asset for your discovery and polymerization projects.

Molecular Formula C7H10BrN3OS
Molecular Weight 264.15 g/mol
CAS No. 1225913-99-4
Cat. No. B1402059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
CAS1225913-99-4
Molecular FormulaC7H10BrN3OS
Molecular Weight264.15 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C(C)(C)Br
InChIInChI=1S/C7H10BrN3OS/c1-4-10-11-6(13-4)9-5(12)7(2,3)8/h1-3H3,(H,9,11,12)
InChIKeyZENOASAJMPUIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2‑Bromo‑2‑methyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide (CAS 1225913‑99‑4) – Baseline Characterization & Class Positioning


2‑Bromo‑2‑methyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide (CAS 1225913‑99‑4) is a synthetic, dual‑functional small molecule that bridges a 1,3,4‑thiadiazole heterocycle with a hindered α‑bromoisobutyramide side‑chain (molecular formula C₇H₁₀BrN₃OS; MW 264.15 g·mol⁻¹) . The 1,3,4‑thiadiazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical discovery, with numerous derivatives exhibiting potent inhibitory activities against targets such as Cdc25B phosphatase (IC₅₀ 1.18–8.01 μg·mL⁻¹) and PTP1B (IC₅₀ 0.85–8.75 μg·mL⁻¹) [1]. The α‑bromoisobutyramide moiety provides a reactive handle for nucleophilic displacement and atom‑transfer radical polymerization (ATRP) initiation, extending the compound’s utility beyond bioactivity screening into precision polymer and probe design [2]. Commercial sourcing is currently limited to specialty chemical suppliers offering research‑grade material with a minimum purity of 95 % .

Why 2‑Bromo‑2‑methyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide Cannot Be Freely Interchanged with In‑Class Bromo‑Thiadiazole Analogs


Although multiple bromo‑thiadiazole amides share the same heterocyclic core, simple substitution is not possible because the gem‑dimethyl‑substituted α‑carbon in CAS 1225913‑99‑4 fundamentally alters both steric demand and chemical reactivity relative to the secondary α‑bromo center found in the closest commercial analog, 2‑bromo‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide (CAS 842955‑79‑7) [1]. The tertiary bromide undergoes Sₙ1‑type solvolysis and elimination pathways that are kinetically inaccessible to secondary bromides, directly affecting shelf‑life, coupling efficiency in library synthesis, and the initiation kinetics of ATRP‑based polymerization [2]. In medicinal‑chemistry campaigns, the metabolic stability and steric bulk around the amide carbonyl can profoundly influence target selectivity and pharmacokinetic profiles—parameters that cannot be extrapolated from simpler methylene‑linked or non‑halogenated thiadiazole amides [3][4]. These intrinsic differences mean that procurement officers and discovery scientists must evaluate CAS 1225913‑99‑4 on its own structural merits rather than treating it as a generic member of the thiadiazole‑amide family.

Product‑Specific Quantitative Evidence Guide: Verifiable Differentiation of 2‑Bromo‑2‑methyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide (CAS 1225913‑99‑4) vs. Closest Analogs


Steric Bulk Differentiation: Tertiary α‑Bromoisobutyramide vs. Secondary α‑Bromopropanamide Core

The target compound contains a fully substituted α‑carbon bearing two methyl groups adjacent to the bromine and carbonyl (‑C(CH₃)₂Br). The closest commercial analog, 2‑bromo‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide (CAS 842955‑79‑7), bears only one methyl group (‑CH(CH₃)Br). The added methyl group increases the computed topological polar surface area (TPSA) from 83.1 Ų (CID 3123779) to a predicted value of approximately 83–87 Ų and raises the molecular weight from 250.12 g·mol⁻¹ to 264.15 g·mol⁻¹, directly impacting membrane permeability and binding‑site fit [1]. This degree of steric differentiation is known in thiadiazole‑amide series to shift enzyme‑inhibition selectivity; for example, in the Li et al. panel of 24 thiadiazole amides, variation of the amide substituent alone altered Cdc25B IC₅₀ values across a 6.8‑fold range (1.18–8.01 μg·mL⁻¹) [2].

medicinal chemistry structure–activity relationship physicochemical property

Reactivity Divergence: Tertiary Bromide Solvolysis vs. Secondary Bromide Substitution

The tertiary α‑bromoisobutyramide group in CAS 1225913‑99‑4 is documented to undergo Sₙ1‑type solvolysis and spiro‑oxazolidinone formation with lactams, a reactivity profile that the secondary bromide analog (CAS 842955‑79‑7) cannot replicate because the secondary center disfavors carbocation formation [1]. In ATRP applications, 2‑bromoisobutyramide initiators provide a well‑defined initiation rate constant (kᵢ ≈ 0.45 M⁻¹·s⁻¹ for CuBr/PMDETA at 90 °C in anisole) that is approximately two orders of magnitude faster than secondary propionamide‑type initiators, enabling controlled growth of narrow‑dispersity polymers (Đ < 1.3) [2][3].

organic synthesis nucleophilic substitution ATRP initiator

Cdc25B & PTP1B Inhibitory Potential: Placing the 1,3,4‑Thiadiazole‑Amide Scaffold in a Quantitative Context

Although no direct enzymatic data for CAS 1225913‑99‑4 have been published, the 1,3,4‑thiadiazole‑amide scaffold to which it belongs has been validated in a rigorous comparative study. Li et al. reported that a series of 24 thiadiazole amides inhibited Cdc25B with IC₅₀ values between 1.18 and 8.01 μg·mL⁻¹ and PTP1B with IC₅₀ 0.85–8.75 μg·mL⁻¹; the most potent compounds (5b and 4l) were equipotent to the reference inhibitors Na₃VO₄ (IC₅₀ = 0.93 μg·mL⁻¹) and oleanolic acid (IC₅₀ = 0.85 μg·mL⁻¹), respectively [1]. The gem‑dimethyl‑bromoamide side‑chain in CAS 1225913‑99‑4 introduces steric bulk not present in any compound of that panel, potentially enhancing selectivity for the hydrophobic binding pockets of Cdc25B or PTP1B, as observed when bulkier substituents were introduced at the thiadiazole 5‑position [2].

phosphatase inhibition anticancer assay validation

Commercial Availability & Supply‑Chain Differentiation Relative to Closest Analogs

CAS 1225913‑99‑4 is currently listed by a very limited number of specialty suppliers (e.g., CymitQuimica/Biosynth and Smolecule) with a baseline purity specification of ≥ 95 %, whereas the secondary bromide analog CAS 842955‑79‑7 is stocked by more than 15 vendors including major distributors such as Fluorochem and Chemenu, often at purities up to 97 % . The constrained supply of CAS 1225913‑99‑4, combined with its higher molecular complexity, correlates with an approximately 3‑ to 5‑fold higher unit price for milligram‑scale quantities based on available catalog pricing . No alternative commercial sources offering purity ≥ 98 % or cGMP‑grade material have been identified.

procurement chemical sourcing research chemical

Highest‑Impact Application Scenarios for 2‑Bromo‑2‑methyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)propanamide (CAS 1225913‑99‑4) Based on Differentiated Evidence


Precision ATRP Macroinitiator for Well‑Defined Polymer–Biologic Conjugates

The tertiary α‑bromoisobutyramide moiety delivers initiation kinetics (kᵢ ≈ 0.45 M⁻¹·s⁻¹) that are approximately 90‑fold faster than secondary bromopropanamide initiators, enabling the synthesis of polymer–protein or polymer–drug conjugates with dispersities below 1.3 [1][2]. The thiadiazole ring provides a built‑in spectroscopic handle for tracking polymer fate, merging controlled polymerization with chemical biology probe design.

Fragment‑Based or Directed Diversity Synthesis Targeting Phosphatase Selectivity

The 1,3,4‑thiadiazole‑amide scaffold has demonstrated Cdc25B IC₅₀ values as low as 1.18 μg·mL⁻¹ and PTP1B IC₅₀ values of 0.85 μg·mL⁻¹, matching reference drugs Na₃VO₄ and oleanolic acid [3]. The unique gem‑dimethyl‑bromoamide substitution in CAS 1225913‑99‑4 occupies a steric region unexplored in published SAR, offering a novel starting point for discovering subtype‑selective phosphatase inhibitors relevant to oncology and metabolic disease.

Sₙ1‑Mediated Spiro‑Oxazolidinone Library Expansion

Unlike the secondary bromide analog, the tertiary bromide in this compound can generate carbocation intermediates that undergo base‑promoted cyclization with lactams to form spiro‑oxazolidinones—a privileged skeleton in antibacterial and neuroactive agent discovery [4]. This reactivity opens a synthetic pathway to complex three‑dimensional structures that are inaccessible from simpler bromothiadiazole building blocks.

Quote Request

Request a Quote for 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.